N,N'-双(4-氟苯基)丙二酰胺

描述

Synthesis Analysis

While the exact synthesis process for N,N’-bis(4-fluorophenyl)propanediamide is not explicitly mentioned in the sources, there are related compounds that have been synthesized through various methods. For instance, a symmetric derivative of thiocarbohydrazide was synthesized by reacting thiocarbohydrazide with double equivalent amount p- fluoro benzaldehyde in ethanol medium at refluxing conditions . Another study mentioned the synthesis of new polyfluorinated 4-thiazolidinones and 1,4-bis (4-thiazolidinone)phenylenes from a one-pot three-component reaction of fluorinated aniline, mono- and dialdehyde and thioglycolic acid followed by fluorination with trifluoroacetamide and 4-fluorobenzaldehyde .科学研究应用

合成和聚合物应用

磺化嵌段共聚物的合成和性质:一项研究重点是合成含有芴基团的磺化聚(亚苯基醚砜)嵌段共聚物,利用双(4-氟苯基)砜来制造疏水和亲水嵌段。这些共聚物表现出对燃料电池应用有希望的特性,表现出显着的质子传导性和机械强度,可能超过全氟磺酸离聚物膜,如 Nafion (Bae、Miyatake 和 Watanabe,2009).

荧光 DNA 结合剂

双-4-氨基苯甲酰胺作为荧光 DNA 结合剂:对 N(1)、N(3)-双(4-氨基苯基)丙烷-1,3-二胺 (BAPPA) 的研究发现,它在与特定的 A/T DNA 位点结合后,发射荧光显着增加。BAPPA 的结构特征允许轻松引入官能团,表明其在分子生物学和生物分析学中的应用潜力 (Vázquez 等,2010).

环境和分析化学

降解产物分析:一项研究提出了一种使用胶束或微乳液液相色谱法分离氟桂利嗪盐酸盐及其降解产物的方法,展示了这些技术在分析复杂药物化合物及其降解途径中的能力 (El-Sherbiny 等,2005).

药物高级合成

抗精神病药物的合成:含有 4,4-双(对氟苯基)丁基的抗精神病药物氟哌利和戊氟利多,是通过以铑为催化剂的加氢甲酰化反应,使用从 4,4'-二氟苯甲酮制备的关键中间体合成的。这个过程强调了高级合成技术在药物开发中的重要性 (Botteghi、Marchetti、Paganelli 和 Persi-Paoli,2001).

阴离子识别和环境应用

N,N'-二芳基烷二酰胺对阴离子的识别:对来自脂肪二羧酸和 4-硝基苯胺的 N,N'-二芳基烷二酰胺(特别是 N,N'-双(4-硝基苯基)丁二酰胺)的研究探讨了它们的阴离子结合能力。这项研究有助于理解选择性氟化物识别,突出了在环境监测和修复中的潜在应用 (Wagner-Wysiecka 和 Łukasik,2012).

生物降解和聚合物研究

环境污染物的生物修复:一项关于 Fusarium incarnatum UC-14 中漆酶在使用反胶束系统降解双酚 A 中的生物修复能力的研究表明,这种环境污染物显着减少。这项研究表明,基于酶的系统在疏水酚类污染物的生物修复中具有潜力 (Chhaya 和 Gupte,2013).

属性

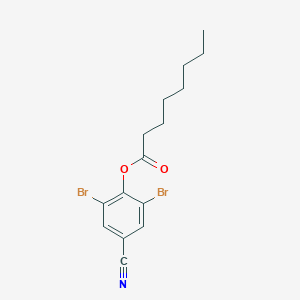

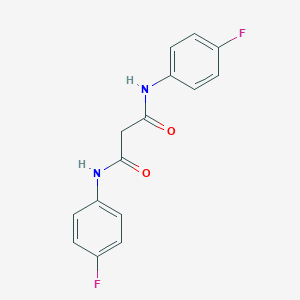

IUPAC Name |

N,N'-bis(4-fluorophenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPIXCWMIRALHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333046 | |

| Record name | N,N'-bis(4-fluorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673865 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,N'-bis(4-fluorophenyl)propanediamide | |

CAS RN |

1677-29-8 | |

| Record name | N,N'-bis(4-fluorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。